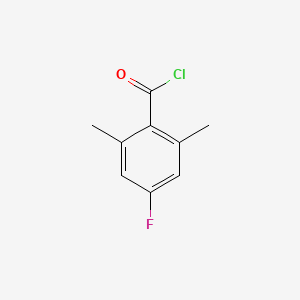

4-Fluoro-2,6-dimethylbenzoyl chloride

描述

Introduction to 4-Fluoro-2,6-dimethylbenzoyl Chloride

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition as a benzoyl chloride derivative with specific substitution patterns. The compound bears the Chemical Abstracts Service registry number 896120-69-7, which provides a unique identifier for this specific molecular entity in chemical databases and literature. The molecular formula C9H8ClFO indicates the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom, resulting in a molecular weight of 186.61 grams per mole.

The systematic nomenclature follows the established conventions for substituted benzoyl chlorides, where the base structure is identified as benzoyl chloride, and the substituents are numbered according to their positions relative to the carbonyl group. The fluorine atom occupies the 4-position (para to the carbonyl group), while two methyl groups are located at the 2- and 6-positions (ortho to the carbonyl group). Alternative naming conventions include "benzoyl chloride, 4-fluoro-2,6-dimethyl-" which reflects the functional group-first approach to chemical nomenclature. The compound's structural representation can be expressed through various chemical notation systems, including the Simplified Molecular-Input Line-Entry System representation as Cc1cc(cc(c1C(=O)Cl)C)F, which provides a linear encoding of the molecular structure.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 896120-69-7 | |

| Molecular Formula | C9H8ClFO | |

| Molecular Weight | 186.61 g/mol | |

| MDL Number | MFCD04972840 |

Crystallographic and Conformational Analysis

The crystallographic and conformational characteristics of this compound are influenced by the electronic effects of its multiple substituents and the steric interactions between the ortho-positioned methyl groups. While specific crystallographic data for this exact compound was not extensively detailed in the available literature, insights can be drawn from studies of related fluorinated benzoyl chlorides and dimethylated aromatic systems. The presence of two ortho-methyl groups creates significant steric hindrance around the carbonyl group, which affects the compound's preferred conformations and potentially influences its reactivity patterns.

The electronic environment created by the fluorine substituent at the para position introduces electron-withdrawing effects that can be transmitted through the aromatic ring system via resonance and inductive mechanisms. This electronic influence affects the electron density distribution throughout the molecule and can impact the planarity of the aromatic ring relative to the carbonyl group. Research on similar fluorinated aromatic systems suggests that the fluorine atom can participate in through-space interactions with other substituents, potentially affecting the overall molecular geometry and conformational preferences.

The rotational barrier around the carbon-carbon bond connecting the aromatic ring to the carbonyl group is expected to be influenced by both the steric effects of the ortho-methyl groups and the electronic effects of the para-fluorine substituent. Studies on related dimethylated benzoyl chlorides indicate that ortho-substitution can lead to restricted rotation and preferred conformations that minimize steric interactions. The specific combination of substituents in this compound creates a unique conformational landscape that distinguishes it from other members of the benzoyl chloride family.

Comparative Structural Features with Ortho/Meta/Para Isomers

The structural characteristics of this compound can be better understood through comparison with its positional isomers and related compounds that differ in the placement of the fluorine substituent or the pattern of methyl group substitution. While maintaining the same molecular formula, different substitution patterns result in distinct electronic distributions, steric interactions, and consequently different chemical and physical properties. The para-positioned fluorine in this compound allows for optimal electronic communication with the carbonyl group through the aromatic ring system, creating a different reactivity profile compared to ortho or meta isomers.

Comparison with 2,6-dimethylbenzoyl chloride, which lacks the fluorine substituent, reveals the specific electronic contributions of the fluorine atom to the overall molecular properties. The 2,6-dimethylbenzoyl chloride parent compound exhibits a molecular weight of 168.62 grams per mole and demonstrates different physical properties, including a boiling point range of 229.5 degrees Celsius at 760 millimeters of mercury pressure. The addition of the fluorine atom in the para position increases the molecular weight by approximately 18 atomic mass units and significantly alters the electronic properties of the aromatic system.

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C9H8ClFO | 186.61 g/mol | 896120-69-7 | Para-fluorine, ortho-dimethyl substitution |

| 2,6-Dimethylbenzoyl chloride | C9H9ClO | 168.62 g/mol | 21900-37-8 | Ortho-dimethyl substitution only |

| 2,3-Dimethylbenzoyl chloride | C9H9ClO | 168.62 g/mol | 21900-46-9 | Adjacent dimethyl substitution |

| 3,5-Dimethylbenzoyl chloride | C9H9ClO | 168.62 g/mol | 6613-44-1 | Meta-dimethyl substitution |

The electronic effects of the para-fluorine substituent create a distinct polarization pattern within the aromatic ring system, influencing both the nucleophilic and electrophilic character of different positions on the ring. This electronic modification affects the compound's reactivity toward various chemical transformations and can influence its coordination behavior with metal centers or hydrogen bonding interactions. The specific combination of electron-donating methyl groups in the ortho positions and an electron-withdrawing fluorine in the para position creates a unique electronic environment that distinguishes this compound from simple alkylated or halogenated benzoyl chlorides.

属性

IUPAC Name |

4-fluoro-2,6-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-5-3-7(11)4-6(2)8(5)9(10)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJZJWFWYZXZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,6-dimethylbenzoyl chloride typically involves the chlorination of 4-Fluoro-2,6-dimethylbenzoic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents under reflux conditions. The reaction proceeds as follows:

4-Fluoro-2,6-dimethylbenzoic acid+SOCl2→4-Fluoro-2,6-dimethylbenzoyl chloride+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Amidation Reactions

This compound readily reacts with amines under mild conditions. In a solvent-free system using Cyrene (dihydrolevoglucosenone):

| Amine | Conditions | Product Yield | Reference |

|---|---|---|---|

| Pyrrolidine | 0°C → RT, 1 hr | 75% | |

| Aniline | RT, 1 hr + H₂O | 91% | |

| 4-Bromoaniline | Reflux, 24 hr | 85% |

Key observations:

-

Steric effects : The 2,6-dimethyl groups reduce reaction rates compared to unsubstituted analogs, requiring longer reaction times for bulkier amines .

-

Electronic effects : The 4-fluoro substituent increases electrophilicity at the carbonyl carbon, enabling efficient amide bond formation without Lewis acid catalysts .

Solvolysis Pathways

Substituents significantly influence solvolysis mechanisms in protic solvents:

The 2,6-dimethyl groups:

-

Stabilize cationic intermediates through hyperconjugation

-

Create steric hindrance (θ-value = 0.87) that slows bimolecular pathways

Friedel-Crafts Acylation

While not directly documented for this compound, analogous 2,6-disubstituted benzoyl chlorides show:

-

Limited reactivity with electron-rich arenes due to steric constraints

-

Improved regioselectivity in polycyclic systems (e.g., naphthalene derivatives)

Stability Considerations

科学研究应用

Organic Synthesis

4-Fluoro-2,6-dimethylbenzoyl chloride serves as a key intermediate in the synthesis of various organic compounds. It is particularly valuable in:

- Acylation Reactions : The compound is used to introduce the benzoyl group into substrates, which can enhance the reactivity of aromatic compounds.

- Fluorinated Compounds : The presence of fluorine in its structure allows for the synthesis of fluorinated derivatives that exhibit unique chemical properties beneficial in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound has been explored for its potential in drug development due to its ability to modify biological activity through structural changes. Specifically:

- Synthesis of Antiviral Agents : Research has indicated that derivatives of this compound can be synthesized to create antiviral compounds, which may inhibit viral replication.

- Anti-cancer Compounds : The fluorinated benzoyl chloride has been investigated for use in synthesizing compounds that target cancer cell pathways.

Material Science

In material science, this compound is utilized for:

- Polymer Chemistry : It acts as a chain transfer agent in the synthesis of polymers with specific properties, including enhanced thermal stability and chemical resistance.

- Photoinitiators : The compound can function as a photoinitiator in UV-curable coatings and inks, facilitating polymerization when exposed to UV light.

Case Study 1: Synthesis of Fluorinated Benzamides

In a study published in Tetrahedron Letters, researchers utilized this compound to synthesize a series of fluorinated benzamides. The resulting compounds showed improved bioactivity compared to their non-fluorinated counterparts, highlighting the significance of fluorine substitution in medicinal chemistry .

Case Study 2: Photopolymerization Applications

Another research effort focused on using this compound as a photoinitiator in UV-curable systems. The study demonstrated that incorporating this compound into formulations resulted in faster curing times and enhanced mechanical properties of the cured materials .

作用机制

The mechanism of action of 4-Fluoro-2,6-dimethylbenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as a building block .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-Fluoro-2,6-dimethylbenzoyl chloride with three analogs:

Key Observations:

- Electronic Effects: Fluorine’s electron-withdrawing nature increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. However, methoxy (in ) or butoxy (in ) groups exhibit electron-donating effects, reducing reactivity.

- Applications: Brominated analogs (e.g., ) are valuable in cross-coupling reactions, while alkoxy-substituted derivatives (e.g., ) are used in biochemical assays due to their solubility and stability.

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: Fluorinated benzoyl chlorides are intermediates for antiviral and anticancer agents. For example, crystalline forms of fluorinated furan derivatives (e.g., GS-9131 ) highlight fluorine’s role in enhancing metabolic stability.

- Material Science: Alkoxy-substituted derivatives (e.g., ) are used in polymer cross-linking due to their controlled reactivity.

生物活性

Overview

4-Fluoro-2,6-dimethylbenzoyl chloride (CAS No. 896120-69-7) is a benzoyl chloride derivative that has garnered attention for its potential biological activity. It is primarily utilized in organic synthesis and medicinal chemistry, serving as a precursor for various bioactive compounds. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through the chlorination of 4-Fluoro-2,6-dimethylbenzoic acid using thionyl chloride or oxalyl chloride under reflux conditions. The reaction can be summarized as follows:

This compound exhibits a reactivity profile typical of benzoyl chlorides, including nucleophilic substitution and hydrolysis reactions.

The biological activity of this compound is primarily attributed to its electrophilic carbonyl group, which can react with nucleophiles such as amines and alcohols. This reactivity facilitates the formation of various derivatives that may exhibit different biological effects. The compound has been investigated for its role in enzyme inhibition and receptor binding studies.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer properties. For example, compounds synthesized from this benzoyl chloride have been evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. These studies suggest that certain derivatives can inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Study on Antitumor Activity

A significant study explored the cytotoxicity of several derivatives synthesized from this compound. The findings revealed that specific compounds displayed selective toxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity against tumor cells .

| Compound | Cell Line Tested | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | A549 | 15 | 5 |

| Compound B | HeLa | 20 | 3 |

| Compound C | 184B5 (normal) | >50 | - |

The above table summarizes the cytotoxic effects observed in different cell lines, demonstrating the potential for developing targeted therapies based on this compound .

Applications in Medicinal Chemistry

Due to its reactivity and ability to form various derivatives, this compound is a valuable intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored in the development of novel therapeutic agents targeting cancer and other diseases.

常见问题

Basic: What are the critical safety protocols for handling 4-Fluoro-2,6-dimethylbenzoyl chloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile or neoprene), tightly sealed goggles, and full-face protection to prevent skin/eye contact. Wear protective lab coats to avoid contamination .

- Ventilation: Work in a fume hood to minimize inhalation risks, as acyl chlorides are typically volatile and reactive.

- First Aid: If exposed, rinse skin with water immediately; for eye contact, flush with water for ≥15 minutes and seek medical attention .

- Storage: Store in a cool, dry, well-ventilated area away from moisture and bases. Use airtight containers to prevent hydrolysis .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

- Step 1: Synthesis of 4-Fluoro-2,6-dimethylbenzoic Acid

- Start with 4-fluoro-2,6-dimethylaniline (CAS: N/A; structurally analogous to ). React with NaNO₂/HCl under diazotization, followed by hydrolysis to form the benzoic acid derivative.

- Step 2: Conversion to Acyl Chloride

Advanced: How can reaction conditions be optimized for the acylation of sterically hindered substrates using this compound?

Answer:

- Catalyst Selection: Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilicity. For steric hindrance from methyl groups, consider milder catalysts (e.g., DMAP) to reduce side reactions.

- Solvent Optimization: Anhydrous dichloromethane or THF improves solubility and reactivity. Avoid protic solvents to prevent hydrolysis.

- Temperature Control: Maintain 0–5°C during acyl chloride formation; room temperature for subsequent acylation. Monitor exothermicity to avoid decomposition .

Advanced: How can spectroscopic data resolve structural ambiguities in this compound derivatives?

Answer:

- NMR Analysis:

- ¹H NMR: Methyl groups (2,6-positions) appear as singlets at δ ~2.3–2.5 ppm. Aromatic protons (if present) show splitting patterns due to fluorine coupling (e.g., ³J₃-F ~8–10 Hz).

- ¹⁹F NMR: A single peak at δ ~-110 ppm (para-fluorine in acyl chloride).

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (theoretical m/z for C₉H₈FClO: 186.02). Compare with NIST reference spectra for validation .

Advanced: What regulatory considerations apply to the use of this compound in international research collaborations?

Answer:

- REACH Compliance: Verify if the compound is listed under Annex XVII (restrictions) or Annex XIV (authorization). Current evidence suggests it is not classified as a Substance of Very High Concern (SVHC), but periodic updates are critical .

- Waste Disposal: Follow local guidelines for halogenated waste. Neutralize residual acyl chloride with sodium bicarbonate before disposal .

Advanced: How to troubleshoot inconsistent yields in Friedel-Crafts acylation reactions involving this compound?

Answer:

- Diagnostic Steps:

- Purity Check: Confirm acyl chloride purity via titration (e.g., AgNO₃ test for unreacted Cl⁻).

- Moisture Control: Use molecular sieves or anhydrous solvents to prevent hydrolysis.

- Substrate Activation: Pre-activate aromatic substrates (e.g., using trimethylsilyl groups) to overcome steric hindrance from methyl/fluoro substituents.

- Alternative Routes: Consider microwave-assisted synthesis to enhance reaction efficiency .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- FT-IR: Confirm acyl chloride C=O stretch at ~1770–1810 cm⁻¹.

- GC-MS: Monitor purity and detect volatile byproducts.

- Elemental Analysis: Validate C, H, N, and Cl content (theoretical: C 57.94%, H 4.33%, Cl 19.02%) .

Advanced: How does the electronic effect of the fluorine substituent influence the reactivity of this compound in nucleophilic acyl substitution?

Answer:

- Electron-Withdrawing Effect: Fluorine increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols.

- Steric Considerations: Methyl groups at 2,6-positions hinder nucleophilic attack, requiring longer reaction times or elevated temperatures.

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to map charge distribution and predict reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。